Cas no 1903385-33-0 (1-(4-fluorophenyl)methyl-3-{6-(thiophen-3-yl)-1,2,4triazolo4,3-bpyridazin-3-ylmethyl}urea)

1-(4-Fluorophenyl)methyl-3-{6-(thiophen-3-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-ylmethyl}urea is a specialized heterocyclic compound featuring a unique triazolopyridazine core linked to a fluorophenylmethylurea moiety. Its structural complexity offers potential as a key intermediate or active pharmaceutical ingredient (API) in medicinal chemistry, particularly for targeting enzyme inhibition or receptor modulation. The presence of both fluorine and thiophene groups enhances its electronic properties, potentially improving binding affinity and metabolic stability. This compound is suited for research in drug discovery, especially in the development of kinase inhibitors or CNS-active agents. Its well-defined synthesis route ensures reproducibility, making it a reliable candidate for further pharmacological evaluation.
1-(4-fluorophenyl)methyl-3-{6-(thiophen-3-yl)-1,2,4triazolo4,3-bpyridazin-3-ylmethyl}urea structure
1903385-33-0 structure
Product Name:1-(4-fluorophenyl)methyl-3-{6-(thiophen-3-yl)-1,2,4triazolo4,3-bpyridazin-3-ylmethyl}urea
CAS No:1903385-33-0
MF:C18H15FN6OS
MW:382.414704561234
CID:5901830
PubChem ID:92127136
Update Time:2025-06-13

1-(4-fluorophenyl)methyl-3-{6-(thiophen-3-yl)-1,2,4triazolo4,3-bpyridazin-3-ylmethyl}urea Chemical and Physical Properties

Names and Identifiers

    • 1-(4-fluorophenyl)methyl-3-{6-(thiophen-3-yl)-1,2,4triazolo4,3-bpyridazin-3-ylmethyl}urea
    • 1-(4-fluorobenzyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea
    • 1-[(4-fluorophenyl)methyl]-3-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}urea
    • AKOS025388518
    • 1-[(4-fluorophenyl)methyl]-3-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]urea
    • 1903385-33-0
    • F6523-2607
    • Inchi: 1S/C18H15FN6OS/c19-14-3-1-12(2-4-14)9-20-18(26)21-10-17-23-22-16-6-5-15(24-25(16)17)13-7-8-27-11-13/h1-8,11H,9-10H2,(H2,20,21,26)
    • InChI Key: FCMSOXYIMJLCCG-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)C1C=CC2=NN=C(CNC(NCC3C=CC(=CC=3)F)=O)N2N=1

Computed Properties

  • Exact Mass: 382.10120846g/mol
  • Monoisotopic Mass: 382.10120846g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 506
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 112Ų

1-(4-fluorophenyl)methyl-3-{6-(thiophen-3-yl)-1,2,4triazolo4,3-bpyridazin-3-ylmethyl}urea Pricemore >>

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1-(4-fluorophenyl)methyl-3-{6-(thiophen-3-yl)-1,2,4triazolo4,3-bpyridazin-3-ylmethyl}urea Related Literature

Additional information on 1-(4-fluorophenyl)methyl-3-{6-(thiophen-3-yl)-1,2,4triazolo4,3-bpyridazin-3-ylmethyl}urea

Professional Introduction to Compound with CAS No 1903385-33-0 and Product Name: 1-(4-fluorophenyl)methyl-3-{6-(thiophen-3-yl)-1,2,4triazolo4,3-bpyridazin-3-ylmethyl}urea

Compound with the CAS number 1903385-33-0 and the product name 1-(4-fluorophenyl)methyl-3-{6-(thiophen-3-yl)-1,2,4triazolo4,3-bpyridazin-3-ylmethyl}urea represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential therapeutic applications. The molecular structure incorporates several key heterocyclic scaffolds, including a thiophene ring, a triazole ring, and a bpyridazine ring, which are well-documented for their diverse biological activities. The presence of a fluorine atom at the para position of the phenyl ring further enhances its pharmacological properties by influencing metabolic stability and binding affinity.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The incorporation of the urea moiety into the molecular framework introduces potential hydrogen bonding sites, which can be crucial for interactions with biological targets. This feature makes the compound an attractive candidate for drug discovery programs targeting enzymes and receptors involved in various disease pathways.

Recent research has highlighted the importance of heterocyclic compounds in medicinal chemistry due to their ability to modulate biological processes effectively. The combination of a thiophene ring, a triazole ring, and a bpyridazine ring in this compound suggests multiple avenues for biological activity. For instance, the thiophene moiety is known to exhibit antimicrobial and anti-inflammatory properties, while the triazole and bpyridazine rings are often found in bioactive molecules with roles in cancer therapy and central nervous system disorders. The strategic placement of these heterocycles within the molecule may contribute to its potential as an inhibitor or modulator of key therapeutic targets.

The introduction of a fluorine atom at the para position of the phenyl ring is particularly noteworthy, as fluorine substitution can significantly alter the pharmacokinetic profile of a drug candidate. Fluorinated aromatic compounds are frequently incorporated into pharmaceuticals due to their improved metabolic stability, lipophilicity, and binding affinity. In the context of this compound, the fluorine atom may enhance its interaction with biological targets while minimizing degradation by metabolic enzymes. This feature aligns with current trends in drug design, where optimizing molecular properties is essential for achieving desired therapeutic outcomes.

One of the most compelling aspects of this compound is its potential application in addressing unmet medical needs. The structural motifs present in this molecule are reminiscent of known bioactive scaffolds that have shown promise in clinical trials and preclinical studies. For example, derivatives containing similar heterocyclic arrangements have been investigated for their efficacy in treating neurological disorders, cardiovascular diseases, and inflammatory conditions. While further research is needed to fully elucidate the therapeutic potential of this specific compound, its structural features suggest it may exhibit similar beneficial effects.

The synthesis strategy employed for this compound also underscores its synthetic accessibility, which is a critical factor in drug development pipelines. Efficient synthetic routes allow for rapid production of large quantities of material needed for preclinical testing and eventual clinical trials. The use of readily available starting materials and well-established reaction protocols makes this compound an attractive candidate for further investigation by pharmaceutical companies and academic researchers alike.

From a computational chemistry perspective, modeling studies have been conducted to predict how this compound might interact with biological targets such as enzymes and receptors. These studies often involve molecular docking simulations, which can provide insights into binding affinities and potential side effects. Preliminary results suggest that the compound may bind effectively to targets involved in pain signaling pathways, making it a promising candidate for developing new analgesics or anticonvulsants.

The role of computational methods in drug discovery has grown significantly over recent years, with advancements in algorithms and computing power enabling more accurate predictions of molecular interactions. By leveraging these tools early in the drug development process, researchers can prioritize compounds like this one based on their predicted efficacy and safety profiles before investing resources into costly experimental validation.

In conclusion,1-(4-fluorophenyl)methyl-3-{6-(thiophen-3-yl)-1,2,4triazolo4,3-bpyridazin-3-ylmethyl}urea (CAS No 1903385-33-0) represents an innovative entry into pharmaceutical chemistry with significant potential for therapeutic applications. Its unique structural composition featuring key heterocyclic motifs along with strategic fluorination offers multiple advantages from both synthetic accessibility perspectives as well as pharmacological ones making it an exciting area worth exploring further through additional research efforts aimed toward elucidating its full biological activity spectrum through both experimental approaches alongside computational modeling techniques used within modern medicinal chemistry workflows today.

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